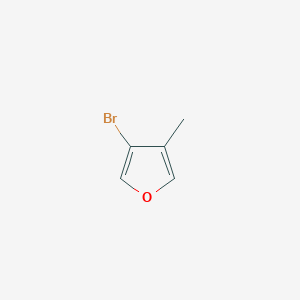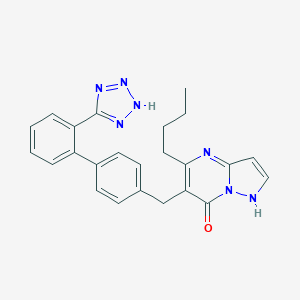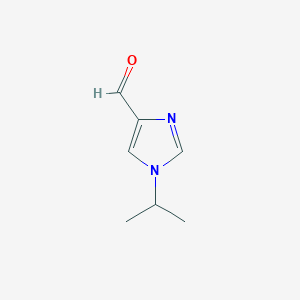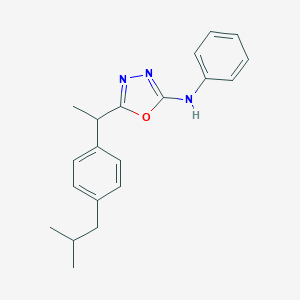
5-(1-(4-(2-Methylpropyl)phenyl)ethyl)-N-phenyl-1,3,4-oxadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-(4-(2-Methylpropyl)phenyl)ethyl)-N-phenyl-1,3,4-oxadiazol-2-amine, commonly known as OPA-15406, is a novel compound that has been extensively studied in the field of medicinal chemistry. This compound is of great interest due to its potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.
作用机制
The mechanism of action of OPA-15406 is not fully understood, but studies have shown that it inhibits the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death, making OPA-15406 a potent anticancer agent. OPA-15406 has also been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
生化和生理效应
OPA-15406 has been shown to have several biochemical and physiological effects. Studies have shown that OPA-15406 induces apoptosis (programmed cell death) in cancer cells, leading to a decrease in tumor growth. OPA-15406 has also been shown to reduce the production of reactive oxygen species (ROS), which are implicated in the development of Alzheimer's disease. In addition, OPA-15406 has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
OPA-15406 has several advantages for lab experiments, including its potent anticancer and neuroprotective activity, as well as its ability to cross the blood-brain barrier. However, OPA-15406 also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for the study of OPA-15406. One area of research is the development of more efficient synthesis methods for OPA-15406, which could lead to larger-scale production and lower costs. Another area of research is the development of more potent analogs of OPA-15406, which could have even greater anticancer and neuroprotective activity. Finally, future studies could focus on the potential use of OPA-15406 in combination with other drugs for the treatment of cancer and Alzheimer's disease.
合成方法
The synthesis of OPA-15406 involves several steps, including the reaction of 2-methylpropylphenylacetonitrile with hydrazine hydrate to form 2-methylpropylphenylhydrazine, which is then reacted with phenylglyoxal to form the oxadiazole ring. The final product is obtained by reacting the oxadiazole with an amine group (N-phenyl-1,3,4-oxadiazol-2-amine).
科学研究应用
OPA-15406 has been extensively studied for its potential applications in the treatment of various diseases. Studies have shown that OPA-15406 has potent anticancer activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. OPA-15406 has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of Alzheimer's disease.
属性
CAS 编号 |
184706-24-9 |
|---|---|
产品名称 |
5-(1-(4-(2-Methylpropyl)phenyl)ethyl)-N-phenyl-1,3,4-oxadiazol-2-amine |
分子式 |
C20H23N3O |
分子量 |
321.4 g/mol |
IUPAC 名称 |
5-[1-[4-(2-methylpropyl)phenyl]ethyl]-N-phenyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C20H23N3O/c1-14(2)13-16-9-11-17(12-10-16)15(3)19-22-23-20(24-19)21-18-7-5-4-6-8-18/h4-12,14-15H,13H2,1-3H3,(H,21,23) |
InChI 键 |
CKVQGZXGBXBGCS-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=NN=C(O2)NC3=CC=CC=C3 |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=NN=C(O2)NC3=CC=CC=C3 |
同义词 |
5-[1-[4-(2-methylpropyl)phenyl]ethyl]-N-phenyl-1,3,4-oxadiazol-2-amine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



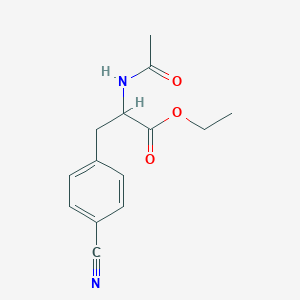
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B65923.png)
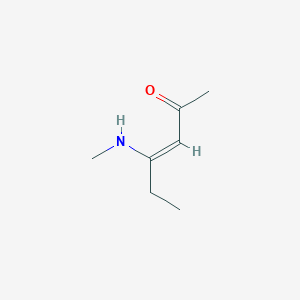
![N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine](/img/structure/B65926.png)
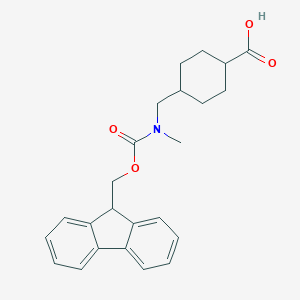
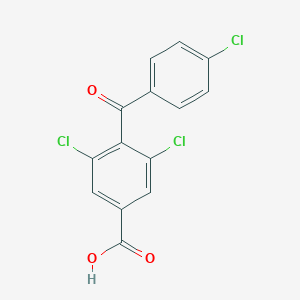
![N-[(2,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B65935.png)
![Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate](/img/structure/B65937.png)
![(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate](/img/structure/B65939.png)
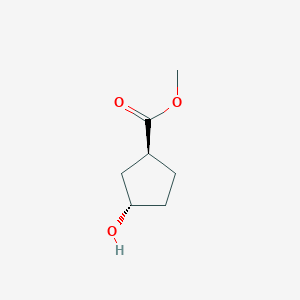
![6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine](/img/structure/B65945.png)
